1-(3-Chlorophenyl)-3-[4-(2-oxopyrrolidin-1-yl)phenyl]urea
Description
1-(3-Chlorophenyl)-3-[4-(2-oxopyrrolidin-1-yl)phenyl]urea is a urea-based compound featuring a 3-chlorophenyl group and a 4-(2-oxopyrrolidin-1-yl)phenyl substituent.
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-[4-(2-oxopyrrolidin-1-yl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O2/c18-12-3-1-4-14(11-12)20-17(23)19-13-6-8-15(9-7-13)21-10-2-5-16(21)22/h1,3-4,6-9,11H,2,5,10H2,(H2,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMTKGVOHTAFUDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)NC(=O)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorophenyl)-3-[4-(2-oxopyrrolidin-1-yl)phenyl]urea typically involves the reaction of 3-chloroaniline with 4-(2-oxopyrrolidin-1-yl)phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The compound is then purified through recrystallization or chromatography techniques to meet the required specifications for various applications.
Chemical Reactions Analysis
Nucleophilic Substitution at the Urea Group
The urea moiety (–NH–CO–NH–) participates in nucleophilic substitution reactions due to the electrophilic carbonyl carbon.
| Reaction Type | Reagents/Conditions | Products/Outcomes | Source |
|---|---|---|---|
| Alkylation | Alkyl halides (e.g., CH<sub>3</sub>I) in basic media | N-Alkylated urea derivatives | |
| Acylation | Acetyl chloride (CH<sub>3</sub>COCl) | N-Acetylated urea derivatives |
Mechanistic Insights :
-
The lone pair on the urea nitrogen attacks electrophiles, forming substituted ureas.
-
Steric hindrance from the 3-chlorophenyl group may influence regioselectivity.
Hydrolysis Reactions
The urea bond undergoes hydrolysis under acidic or alkaline conditions:
Key Findings :
-
Hydrolysis rates depend on pH: Acidic conditions favor protonation of the carbonyl oxygen, while alkaline conditions deprotonate the urea NH groups.
Reduction of the Pyrrolidinone Ring
The 2-oxopyrrolidin-1-yl group can be reduced to a pyrrolidine derivative:
| Reducing Agent | Conditions | Product | Source |
|---|---|---|---|
| LiAlH<sub>4</sub> | Anhydrous THF, 0°C → RT | 1-(3-Chlorophenyl)-3-[4-(pyrrolidin-1-yl)phenyl]urea | |
| NaBH<sub>4</sub> | MeOH, RT | Partial reduction observed |
Notes :
-
LiAlH<sub>4</sub> achieves full reduction of the carbonyl to a methylene group, while NaBH<sub>4</sub> is less effective.
Electrophilic Aromatic Substitution (EAS)
The 3-chlorophenyl group directs electrophiles to specific positions:
Mechanistic Analysis :
Oxidative Transformations
The compound undergoes oxidation at multiple sites:
| Site of Oxidation | Reagents | Products | Source |
|---|---|---|---|
| Urea NH groups | KMnO<sub>4</sub>, H<sub>2</sub>O | Formation of nitroso intermediates | |
| Pyrrolidinone ring | CrO<sub>3</sub>, acetic acid | Ring-opening to carboxylic acid |
Challenges :
-
Over-oxidation risks require controlled conditions to isolate intermediates.
Cyclization Reactions
Under specific conditions, the urea group forms heterocycles:
| Conditions | Reagents | Products | Source |
|---|---|---|---|
| Acidic cyclization | H<sub>2</sub>SO<sub>4</sub>, 100°C | Benzimidazolinone derivatives | |
| Base-mediated | NaH, DMF | Triazinone derivatives |
Example Reaction Pathway :
-
Protonation of urea NH under acidic conditions.
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Intramolecular attack by the adjacent aryl group, forming a six-membered ring .
Interaction with Organometallic Reagents
The carbonyl group reacts with Grignard reagents:
| Reagent | Conditions | Product | Source |
|---|---|---|---|
| CH<sub>3</sub>MgBr | THF, −78°C → RT | Tertiary alcohol at pyrrolidinone position |
Limitations :
-
Urea NH groups may compete for reactivity, necessitating protecting groups.
Scientific Research Applications
1-(3-Chlorophenyl)-3-[4-(2-oxopyrrolidin-1-yl)phenyl]urea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-3-[4-(2-oxopyrrolidin-1-yl)phenyl]urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with structurally related urea derivatives from the evidence, focusing on substituents, yields, molecular weights, and spectroscopic
Key Observations :
- The pyrrolidinone group in the target compound is distinct from thiazole, piperazine, or pyrazolo-pyrimidine moieties in analogs. This lactam structure may confer improved solubility compared to lipophilic groups like trifluoromethylphenyl .
- Compounds with piperazine-thiazole hybrids (e.g., 11f, 9f) exhibit higher molecular weights (~428–500 Da) due to extended side chains, whereas the target compound’s pyrrolidinone group likely results in a moderate molecular weight (~280–350 Da estimated).
Discussion of Key Structural Influences
- Pyrrolidinone vs.
- Chlorophenyl Substitution : The 3-chlorophenyl group is a common feature in bioactive compounds (e.g., 4g, 5g, 11f), contributing to hydrophobic interactions in binding pockets .
- Molecular Weight and LogP: The target compound’s estimated lower molecular weight and logP (due to pyrrolidinone) could improve oral bioavailability compared to higher-molecular-weight analogs like 11m (m/z 602.2) .
Biological Activity
1-(3-Chlorophenyl)-3-[4-(2-oxopyrrolidin-1-yl)phenyl]urea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various cell lines, structure-activity relationships (SAR), and other relevant findings from recent research.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a chlorophenyl group and a pyrrolidine moiety, which are critical for its biological activity.
Research indicates that compounds similar to this compound may interact with various biological targets, including ion channels and enzymes involved in cancer progression. For instance, derivatives of phenyl urea have been shown to inhibit calcium release-activated calcium (CRAC) channels by targeting ORAI1, which plays a significant role in immune response modulation .
Anticancer Activity
A series of studies have evaluated the antiproliferative effects of phenyl urea derivatives against various cancer cell lines. Notably, compounds similar to this compound have demonstrated significant inhibitory effects on cell lines such as A549 (lung cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer). For example, a related compound showed an IC50 value of 2.39 μM against A549 cells, indicating potent anticancer properties .
Structure-Activity Relationships (SAR)
The SAR studies reveal that modifications on the phenyl rings and the presence of specific functional groups significantly influence the biological activity of these compounds. The introduction of electron-withdrawing groups like chlorine enhances the potency against cancer cell lines by improving binding affinity to target proteins .
Case Studies
Several case studies highlight the biological efficacy of phenyl urea derivatives:
- Antiproliferative Studies : In vitro assays demonstrated that compounds with similar structures to this compound exhibited cytotoxic effects on multiple cancer cell lines, with IC50 values ranging from 2 μM to over 10 μM depending on the specific derivative and cell type .
- CRAC Channel Inhibition : A study identified a derivative that effectively inhibited CRAC channels in HEK293 cells, suggesting potential applications in treating immune disorders .
Table: Summary of Biological Activities
Q & A
Basic: What are the optimal synthetic routes for preparing 1-(3-Chlorophenyl)-3-[4-(2-oxopyrrolidin-1-yl)phenyl]urea?
Methodological Answer:
The synthesis typically involves coupling an isocyanate with an amine. For example:
React 3-chlorophenyl isocyanate with 4-(2-oxopyrrolidin-1-yl)aniline in an inert solvent (e.g., dichloromethane or toluene) under reflux.
Use a base like triethylamine to neutralize HCl byproducts.
Purify via column chromatography or recrystallization. Validate purity using HPLC or NMR .
Basic: What analytical techniques are critical for characterizing this urea derivative?
Methodological Answer:
- Structural Confirmation: X-ray crystallography (for solid-state conformation) and NMR (¹H/¹³C) to verify substituent positions .
- Purity Assessment: High-resolution mass spectrometry (HRMS) and HPLC with UV detection (≥95% purity threshold) .
- Thermal Stability: Differential scanning calorimetry (DSC) to determine melting points and decomposition profiles .
Basic: How should initial pharmacological screening for this compound be designed?
Methodological Answer:
Target Selection: Prioritize kinases or proteases (e.g., serine proteases) based on structural analogs .
In Vitro Assays: Use enzyme inhibition assays (IC₅₀ determination) and cell viability tests (MTT assay) at concentrations 0.1–100 µM.
Controls: Include positive controls (e.g., known inhibitors) and solvent-only blanks .
Advanced: How can structure-activity relationships (SAR) be systematically analyzed for this compound?
Methodological Answer:
Analog Synthesis: Modify substituents (e.g., chloro to fluoro, pyrrolidone ring size) and assess activity changes.
Crystallographic Data: Compare binding modes of analogs using X-ray structures to identify critical interactions (e.g., hydrogen bonds with catalytic serine) .
Statistical Modeling: Apply multivariate regression to correlate electronic (Hammett σ) or steric parameters with bioactivity .
Advanced: What computational strategies predict biological targets and binding mechanisms?
Methodological Answer:
Molecular Docking: Use AutoDock Vina or Schrödinger Suite to simulate binding to protease active sites (e.g., thrombin).
MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å).
Pharmacophore Mapping: Identify essential features (e.g., urea moiety for hydrogen bonding) using MOE .
Advanced: How to design long-term environmental impact studies for this compound?
Methodological Answer:
Fate Analysis: Measure hydrolysis half-life (pH 5–9) and photodegradation (UV-Vis irradiation).
Ecotoxicology: Test acute toxicity in Daphnia magna (48-hr LC₅₀) and algal growth inhibition (72-hr EC₅₀).
Modeling: Use EPI Suite to predict bioaccumulation (log BCF < 3.5) and persistence (DT₅₀ > 60 days) .
Advanced: How to resolve contradictions in biological activity data across studies?
Methodological Answer:
Meta-Analysis: Compare assay conditions (e.g., buffer pH, ATP concentrations in kinase assays).
Reproducibility Checks: Replicate experiments with standardized protocols (e.g., CLIA guidelines).
Cross-Validation: Use orthogonal methods (e.g., SPR vs. fluorescence polarization for binding affinity) .
Advanced: What methodologies assess toxicological profiles of this compound?
Methodological Answer:
Acute Toxicity: OECD 423 guidelines (oral LD₅₀ in rats).
Genotoxicity: Ames test (TA98/TA100 strains ± metabolic activation).
Metabolic Stability: Incubate with liver microsomes (human/rat) to measure half-life (t₁/₂ > 30 min desirable) .
Advanced: How to study biotransformation pathways in mammalian systems?
Methodological Answer:
Metabolite Identification: Use LC-MS/MS (Q-TOF) to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation).
Enzyme Mapping: Inhibit CYP450 isoforms (CYP3A4, 2D6) to identify major metabolic routes.
In Silico Prediction: Employ Meteor (Lhasa Limited) to simulate plausible pathways .
Advanced: How to evaluate compound stability under varying experimental conditions?
Methodological Answer:
Solution Stability: Monitor degradation in PBS (pH 7.4) and DMSO over 72 hours (HPLC purity checks).
Light Sensitivity: Expose to UV (365 nm) and visible light (ICH Q1B guidelines).
Thermal Stress: Store at 40°C/75% RH for 4 weeks (accelerated stability testing) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
